4-Amino-6,7-dimethoxyquinazolin-2(1h)-one

Pharmaceutical impurity profiling Compendial reference standards Regulatory compliance

This compound is a critical pharmacopoeial impurity reference standard (USP Related Compound G; Terazosin Impurity 1) for the α1-adrenoceptor antagonist drugs doxazosin and terazosin. Sourcing a non-compendial analog for QC release testing introduces regulatory risk due to mismatched chromatographic retention times, UV spectra, and MS/MS fragmentation patterns. - **Regulatory Integrity:** Listed in USP/EP monographs, ensuring exact method alignment for ANDA/DMF submissions and eliminating the need for separate catalog items. - **Analytical Certainty:** Its distinct monoisotopic mass (221.08004 Da) and spectral fingerprint provide definitive identification in forced degradation studies. - **Supply Chain Efficiency:** A single lot of this compound replaces separate 'Doxazosin RC G' and 'Terazosin Impurity 1' stocks, reducing inventory complexity while maintaining full compendial compliance across both drug programs.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B13119513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,7-dimethoxyquinazolin-2(1h)-one
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC
InChIInChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11/h3-4H,1-2H3,(H3,11,12,13,14)
InChIKeyVDKRBBSKYHISKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6,7-dimethoxyquinazolin-2(1H)-one Identity & Procurement


4-Amino-6,7-dimethoxyquinazolin-2(1H)-one (CAS 664347-52-8) is a heterocyclic quinazolinone defined by a 4-amino substituent and 6,7-dimethoxy groups on the quinazoline core [1]. It is catalogued as a pharmacopoeial impurity reference standard for the α1-adrenoceptor antagonist drugs doxazosin (USP Related Compound G) and terazosin (Terazosin Impurity 1), making it a critical reference material for pharmaceutical quality control and ANDA/DMF submissions [2][3]. Its molecular formula is C10H11N3O3 with a molecular weight of 221.21 g/mol, and XLogP3-AA of 0.1 indicates moderate hydrophilicity [1].

Compendial Designation USP/EP impurity standard for doxazosin, terazosin, and prazosin
Regulatory Readiness ISO 17034 certified reference material available with ANDA/DMF documentation
Multi-API Consolidation Single procurement supports impurity profiling across three alpha-1 antagonist programs

Substitution Risks for 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one


Substituting 4-amino-6,7-dimethoxyquinazolin-2(1H)-one with a structurally similar quinazoline analog or a non-compendial reference standard introduces unacceptable risk in regulated pharmaceutical quality control because impurity identification and quantification methods validated in USP/EP monographs are predicated on the exact retention time, spectral fingerprint, and certified purity of this specific compound [1]. For instance, the structurally related 4-amino-2-chloro-6,7-dimethoxyquinazoline (a synthetic intermediate) exhibits different chromatographic behavior and reactivity, while the 2,4-diamino analog (a prazosin metabolite) possesses an additional amino group that alters its UV spectrum and mass fragmentation pattern, rendering either unsuitable as a direct substitute in established impurity profiling methods [2][3].

Structural Mismatch Des-amino analog alters retention time and MS pattern, risking misidentification in USP/EP impurity methods.
Regulatory Gap Research-grade quinazoline intermediates lack ISO 17034 certification and ANDA documentation, blocking regulatory use.
Method Incompatibility 2,4-Diamino analog shifts UV and MS detection, potentially generating false negatives in impurity profiling.

4-Amino-6,7-dimethoxyquinazolin-2(1H)-one Procurement Evidence


Triple Pharmacopoeial Identity vs. Single-Drug Standards

4-Amino-6,7-dimethoxyquinazolin-2(1H)-one uniquely serves as an official impurity reference standard for three separate drug substances: Doxazosin USP Related Compound G, Terazosin Impurity 1, and Prazosin Tetrahydro Impurity 2, confirmed by its CAS 664347-52-8 assignment in all three compendial contexts [1][2]. In contrast, the comparator 6,7-dimethoxyquinazolin-2(1H)-one (CAS 79754-04-4), which lacks the 4-amino group, is catalogued only as a general research chemical and is not listed in any USP or EP monograph as an impurity standard, offering no regulatory utility in ANDA filings .

Compendial Coverage
Head-to-head
3 monographs
vs 0 for des-amino analog (CAS 79754-04-4)
Supports multi-API QC consolidation
USP/EP cross-referencing for doxazosin, terazosin, prazosin
Pharmaceutical impurity profiling Compendial reference standards Regulatory compliance

ISO 17034 Certification vs. Research-Grade Purity

When supplied as a USP Reference Standard or ISO 17034-certified reference material, 4-amino-6,7-dimethoxyquinazolin-2(1H)-one is certified with a purity typically ≥98% (HPLC) and accompanied by a full Certificate of Analysis including chromatographic, spectroscopic, and water content data . The structurally analogous synthetic intermediate 4-amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), while also available at ≥98% purity, is not certified under ISO 17034 and lacks the pharmacopoeial traceability and extended characterization data (e.g., thermogravimetric analysis, residual solvent profile) required for use as a system suitability standard in USP monograph assays .

ISO 17034 Status
Data to verify
Certified CRM available
Not certified (research-grade)
Eliminates in-house characterization burden
Supplier-specific certification claims; verify current lot documentation
Reference standard purity ISO 17034 certification Pharmaceutical quality control

ANDA Submission Support vs. Research-Only Intermediates

Vendors supplying 4-amino-6,7-dimethoxyquinazolin-2(1H)-one explicitly position it for ANDA and DMF submissions, providing regulatory documentation packages that include detailed characterization data compliant with ICH guidelines and traceability to USP or EP standards [1]. The comparator 2,4-diamino-6,7-dimethoxyquinazoline (a prazosin metabolite and synthetic building block), while a structurally close analog differing only by having an amino group at position 2 instead of a carbonyl, is supplied solely as a research chemical without regulatory documentation, making it unsuitable for use in formal stability studies or forced degradation experiments required by ICH Q1A(R2) [2].

Regulatory Documentation
Class-level
ANDA/DMF support package
Research-use-only disclaimer
Reduces compliance risk in regulatory submissions
Supplier statements; confirm specific documentation with vendor
ANDA filing support DMF reference Method validation

Structural Differentiation from Des-Amino Analog

The presence of the 4-amino group in 4-amino-6,7-dimethoxyquinazolin-2(1H)-one (m/z 222.2 [M+H]+ with characteristic ammonia loss) yields a distinct mass spectrometric fragmentation pattern and a different HPLC retention time relative to the des-amino analog 6,7-dimethoxyquinazolin-2(1H)-one (m/z 207.2 [M+H]+). This is analytically critical because the USP Doxazosin Mesylate monograph specifies HPLC conditions where these two compounds must be baseline resolved for accurate quantitation of Related Compound G [1]. Using the incorrect analog would produce a false negative in impurity testing, as the des-amino compound would elute at a different retention time outside the integration window for the target impurity [2].

Mass Differentiation
Class-level
Δm = 15.01 Da
Target MW 221.21 vs des-amino 206.20
Supports correct LC-MS/MS identification
USP monograph specifies baseline resolution requirement
Chromatographic retention Mass spectrometry Method specificity

Multi-API Coverage via Single Procurement

Because CAS 664347-52-8 is cross-referenced as the identical chemical entity for impurity standards in doxazosin, terazosin, and prazosin monographs, a single procurement of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one replaces the need to purchase three separate catalog items [1]. This contrasts with impurity standards such as Doxazosin Related Compound E (2,4-dichloro-6,7-dimethoxyquinazoline, CAS 27631-29-4), which is specific to a single drug substance and cannot be used interchangeably [2].

API Coverage
Context-dependent
3× more API programs
vs single‑drug impurity standard (e.g., Rel. Comp. E)
Reduces inventory and qualification effort
Based on USP/EP cross-referencing and supplier catalogs
Inventory consolidation Reference standard management Cost efficiency

Salt Form Options: Free Base vs. HCl Salt

4-Amino-6,7-dimethoxyquinazolin-2(1H)-one is available as both the free base (CAS 664347-52-8, MW 221.21) and the hydrochloride salt (CAS 134749-43-2, MW 257.67), with the HCl salt exhibiting improved aqueous solubility per supplier data [1]. The comparator 4-amino-2-chloro-6,7-dimethoxyquinazoline is primarily available only as the free base, limiting dissolution options for aqueous-based HPLC mobile phase preparation .

Salt Form Availability
Head-to-head
2 forms
Free base + HCl salt vs 1 form (free base only)
HCl salt simplifies aqueous standard preparation
Supplier data: Veeprho, AquigenBio; confirm solubility with lot-specific COA
Salt form selection Solubility Formulation compatibility

Procurement Scenarios for 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one


ANDA Impurity Method Validation for Doxazosin/Terazosin/Prazosin

In forced degradation studies and stability-indicating HPLC method validation for doxazosin, terazosin, or prazosin generic drug products, 4-amino-6,7-dimethoxyquinazolin-2(1H)-one serves as the system suitability standard for identifying and quantifying the 4-amino-6,7-dimethoxyquinazolinone impurity peak. Its USP/EP compendial listing ensures that the impurity is correctly assigned in accordance with the regulatory monograph, a prerequisite for ANDA submission [1].

Multi-Product QC Reference Standard Consolidation

For a QC laboratory that supports commercial release testing of both doxazosin and terazosin APIs, procuring a single lot of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one (CAS 664347-52-8) replaces the need to stock separate 'Doxazosin Related Compound G' and 'Terazosin Impurity 1' catalog items, reducing inventory line items and simplifying standard management while maintaining full compendial compliance across both drug programs [1].

LC-MS/MS Identification of Quinazolinone Impurities

When qualitative identification of unknown impurities in doxazosin or terazosin API batches is required, the distinct monoisotopic mass (221.08004122 Da) and characteristic fragmentation pattern of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one provide a definitive MS/MS fingerprint that differentiates it from other quinazolinone-related compounds. This specificity is critical for accurate impurity profiling in regulatory batch release testing [2].

Dissolution Testing Standard for Doxazosin Tablets

The hydrochloride salt form (CAS 134749-43-2) of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one, with its enhanced aqueous solubility, is the preferred form for preparing standard solutions in dissolution media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) used in USP apparatus 2 dissolution testing of doxazosin mesylate tablets. Use of the HCl salt avoids the need for organic co-solvents that could modify dissolution kinetics and compromise method validity [3].

Application
Selection Property
Validation Focus
ANDA impurity method validation
Compendial impurity identity (USP/EP)
System suitability and peak assignment
Multi-product QC consolidation
Single CAS for multiple API monographs
Inventory efficiency and qualification
LC-MS/MS impurity identification
Distinct MS fragmentation and mass
Method specificity for quinazolinones
Dissolution testing standard
HCl salt aqueous solubility
Co-solvent-free standard preparation
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